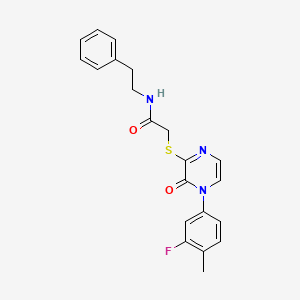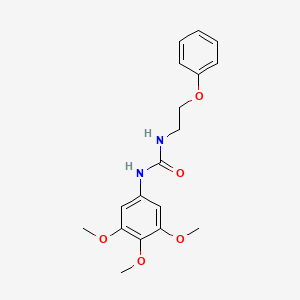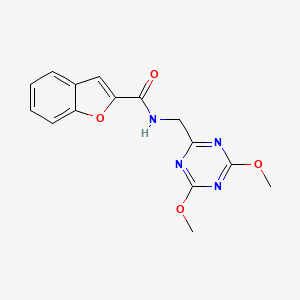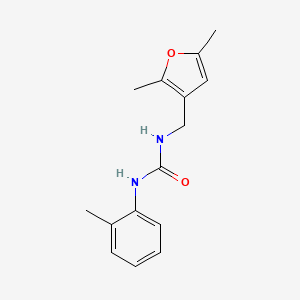
N-(2-氯苯基)-4-(4-氯苯基)喹唑啉-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The presence of chlorophenyl groups in the compound suggests potential for significant biological activity, as chlorinated aromatic compounds often exhibit enhanced pharmacological properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the construction of the quinazoline core followed by functionalization at various positions. For example, the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl)amides involves starting with 4-chloro-2-amino benzoic acid and proceeding through an aza-Wittig reaction to obtain the key intermediate, which is then further modified to produce a series of novel amide analogues . Similarly, the synthesis of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones as potential antimicrobial agents involves starting with anthranilic acid and acid chloride, followed by reactions with 2-amino-ethanol and different amines .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the quinazoline core, which consists of a fused benzene and pyrimidine ring. The presence of chlorophenyl groups at specific positions on the quinazoline ring can influence the compound's electronic distribution and steric hindrance, which in turn can affect its biological activity. The structures of these compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including intramolecular rearrangements and nucleophilic substitutions. For instance, the intramolecular imidate-amide rearrangement of 2-substituted 4-(omega-chloroalkoxy)quinazoline derivatives involves a 1,3-O to N shift of chloroalkyl groups via cyclic 1,3-azaoxonium intermediates . These reactions are influenced by the substituents on the quinazoline ring and can lead to the formation of diverse compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are determined by the compound's molecular structure and substituents. The chlorophenyl groups in N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine may contribute to its lipophilicity, which can affect its absorption and distribution in biological systems. The physical and chemical properties are typically characterized using analytical techniques like elemental analysis and spectroscopy .
科学研究应用
1. 抗肿瘤和抗癌活性
- 具有喹唑啉骨架的化合物,包括类似于N-(2-氯苯基)-4-(4-氯苯基)喹唑啉-2-胺的衍生物,显示出有希望的抗肿瘤和抗癌活性。例如,Huang et al. (2012)的研究表明N-(4-氯苯基)-5,6,7-三甲氧基喹唑啉-4-胺二盐酸盐对各种细胞系的抗癌活性,突显其作为抗癌药物的潜力。
2. 激酶抑制
- 已确定喹唑啉衍生物是某些激酶的抑制剂,在各种生物过程中至关重要。例如,Wissner et al. (2005)探索了2-(喹唑啉-4-基氨基)-[1,4]苯醌衍生物作为血管内皮生长因子受体-2 (VEGFR-2)激酶结构域的有效抑制剂,这在癌症研究中具有重要意义。
3. 5-羟色胺受体配体
- Deng et al. (2015)的研究表明,喹唑啉化合物可以作为5-羟色胺受体的配体。这对于开发治疗各种神经和精神障碍的药物具有重要意义。
4. 凋亡诱导剂
- 喹唑啉衍生物也正在研究其在癌细胞中诱导凋亡的能力,正如Zhang et al. (2008)的工作所证明的那样。这种特性对于开发新的抗癌疗法至关重要。
5. 胺蒸气检测
- Gao et al. (2016)的研究利用喹唑啉酮衍生物检测胺蒸气,这在环境监测和食品安全方面具有应用。
6. 抗菌剂
- 对喹唑啉衍生物的抗菌性质的研究,如Badwaik et al. (2009)所进行的研究,暗示了在开发新抗生素方面的潜在应用。
7. 利尿剂
- 一些喹唑啉酮衍生物已被研究其利尿性能,正如Maarouf et al. (2004)所报道的。这项研究对于开发治疗高血压等疾病的新药物具有重要意义。
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(25-19)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXNJEXMDQKBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)


![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)
![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)